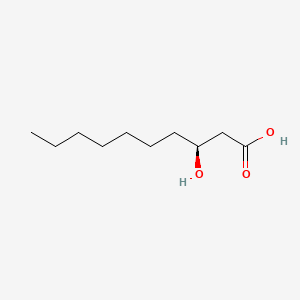
3-羟基癸酸
概述
描述
3-Hydroxydecanoic acid, also known as Myrmicacin, is a hydroxy fatty acid and the predominant monomer in methyl-branched poly (3-hydroxalkanoate) (PHA) polymers produced by P. putida CA-3 . It is a chemical compound of the β-hydroxycarboxylic acid class .
Synthesis Analysis
The selective deoxygenation of bio-derivable 3-hydroxydecanoic acid to either linear alkanes or secondary alcohols in aqueous phase and H2-atmosphere over supported metal catalysts has been reported . Among the screened catalysts, Ru-based systems were identified to be most active . In another study, through six steps including oxo-Michael addition, Baeyer-Villiger oxidation, activation, Bernet-Vasella reaction, cross-metathesis homologation, and hydrogenation, desired products were synthesized in good overall yields .
Molecular Structure Analysis
3-Hydroxydecanoic acid is a medium-chain fatty acid that is decanoic acid substituted at position 3 by a hydroxy group . It has a molecular weight of 188.267 g/mol . The compound contains a total of 32 bonds, including 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .
Chemical Reactions Analysis
The selective deoxygenation of bio-derivable 3-hydroxydecanoic acid to either linear alkanes or secondary alcohols in aqueous phase and H2-atmosphere over supported metal catalysts has been reported . The acidic zeolite support facilitated the dehydration of the intermediary formed alcohols to alkenes, while the following hydrogenation occurred at the Ru centers .
科学研究应用
Flavoring Agents and Fragrances
3-Hydroxydecanoic acid can be deoxygenated to produce secondary alcohols like 2-nonanol and 3-decanol, which are used in the food and perfume industries as flavoring agents and fragrances. This process involves catalytic deoxygenation, where Ru-based systems have been identified as highly active catalysts .
Plant Defense Mechanisms
This compound has been identified as a stimulant for plant defense mechanisms. Specifically, the ®-3-hydroxydecanoic acid variant has shown strong stimulation effects, which can be beneficial in agricultural practices to enhance plant resistance against pathogens .
Microbial Production
Through microbial fermentation, 3-Hydroxydecanoic acid can be produced extracellularly. This involves engineering specific microbial pathways, such as in Pseudomonas putida, to produce chiral 3-hydroxyacyl acids, which have potential applications in biopolymer synthesis .
Eco-friendly Synthesis
An eco-friendly synthetic route has been designed to produce ®-3-hydroxydecanoic acid from biomass-derived compounds. This process emphasizes sustainability and energy neutrality, contributing to greener chemical production methods .
作用机制
Target of Action
3-Hydroxydecanoic acid is a medium-chain 3-hydroxy fatty acid . It has been found to be involved in the fatty acid biosynthesis pathway . In the context of bio-based catalytic reactions, it has been observed that Ru-based systems were identified as the most active catalysts for the deoxygenation of 3-hydroxydecanoic acid .
Mode of Action
The compound interacts with its targets through a process of selective deoxygenation. This process occurs in an aqueous phase and H2-atmosphere over supported metal catalysts . In the absence of a Brønsted acidic additive, the product selectivity could be directed to either secondary alcohols or linear alkanes .
In the context of plant immunity, the S-domain-type receptor-like kinase (SD-RLK) LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) from Arabidopsis thaliana senses medium-chain 3-hydroxy fatty acids, such as 3-hydroxydecanoic acid, to activate pattern-triggered immunity .
Biochemical Pathways
The biochemical pathways affected by 3-Hydroxydecanoic acid include the fatty acid biosynthesis pathway . The compound can also be selectively deoxygenated to either linear alkanes or secondary alcohols . The acidic zeolite support facilitates the dehydration of the intermediary formed alcohols to alkenes, while the following hydrogenation occurs at the Ru centers .
Pharmacokinetics
It has been observed that the unique fatty acids in royal jelly, including 10-hydroxy-2-decenoic acid and 10-hydroxydecanoic acid, are associated with many health benefits .
Result of Action
The result of the action of 3-Hydroxydecanoic acid is the production of either linear alkanes or secondary alcohols . These products can be used in various industries. For example, 2-nonanol and 3-decanol, which are accessible with a yield of 79% and 6% respectively, can be used in food and perfume industries as flavoring agents and fragrances .
In the context of plant immunity, the activation of pattern-triggered immunity is a significant result of the action of 3-Hydroxydecanoic acid .
Action Environment
The action of 3-Hydroxydecanoic acid is influenced by environmental factors such as the presence of a Brønsted acidic additive and the type of catalyst used . The compound’s action, efficacy, and stability can be tailored by adjusting these factors .
安全和危害
In case of exposure, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of inhalation, move the person into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
未来方向
Recent research has explored the use of 3-Hydroxydecanoic acid in the development of novel biodegradable and biocompatible formulations of drugs . For example, a PHA monomer, namely 3-hydroxydecanoic acid, was added to films to achieve an enhanced synergistic effect with polyenes against fungal growth .
属性
IUPAC Name |
3-hydroxydecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSBMZUBSBFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-40-7 | |
| Record name | Decanoic acid, 3-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40864486 | |
| Record name | (±)-3-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxydecanoic acid | |
CAS RN |
14292-26-3, 5561-87-5, 33044-91-6 | |
| Record name | (±)-3-Hydroxydecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 3-hydroxy-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxydecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myrmicacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-3-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research using the enzyme OleD, involved in olefin biosynthesis, has shown a preference for the (2R,3S)-isomer of 3-hydroxydecanoic acid. [] While the specific impact of stereochemistry on its role as an immune elicitor in plants is not fully elucidated, the (R)-enantiomer of 3-hydroxydecanoic acid is known to be the most potent immune elicitor. []
ANone: The molecular formula of 3-hydroxydecanoic acid is C10H20O3, and its molecular weight is 188.26 g/mol.
A: While specific spectroscopic data is not provided in the provided research papers, the structure of 3-hydroxydecanoic acid and related compounds has been elucidated using various spectroscopic methods including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). [, , , , ]
- Q: How stable are 3-hydroxydecanoic acid containing polyhydroxyalkanoates (PHAs) at elevated temperatures? A: Research shows that medium-chain-length PHAs (mcl-PHAs), containing 3-hydroxydecanoic acid as a monomer, exhibit thermal degradation starting around 308°C, with complete degradation occurring by 370°C. []
A: 3-Hydroxydecanoic acid is a common monomer found in mcl-PHAs, which are synthesized by various bacteria like Pseudomonas species. [, , , , , , ] These bacteria utilize enzymes like PhaG, which can act as either a (R)-3-hydroxydecanoyl-acyl carrier protein (ACP) thioesterase or a (R)-3-hydroxydecanoyl-ACP:CoA transferase, to channel 3-hydroxydecanoic acid into PHA biosynthesis. [, , ]
A: Yes, several studies have demonstrated strategies to increase 3-hydroxydecanoic acid production in bacteria. Co-expressing the phaG gene with the tesB gene, encoding thioesterase II, in Escherichia coli enhanced 3-hydroxydecanoic acid production compared to expressing phaG alone. [, ] Additionally, introducing the tesB gene into a PHA synthase-negative strain of Pseudomonas putida enabled extracellular 3-hydroxydecanoic acid production. [, ] Moreover, optimizing the carbon to nitrogen ratio in the growth media, particularly under nitrogen-limiting conditions, can further enhance 3-hydroxydecanoic acid production. [, ]
- A: While the provided research papers do not delve into specific computational chemistry studies focused on 3-hydroxydecanoic acid, they highlight the potential for computational tools in understanding the structure-activity relationships of this molecule, particularly regarding its interaction with the LORE receptor in plants and the development of novel antimicrobial agents targeting rhamnolipid synthesis. [, ]
A: Studies focusing on lipid A analogs, which share structural similarities with 3-hydroxydecanoic acid, demonstrate that the chain length of the acyl groups can significantly influence their biological activity. Analogs with shorter acyl chains often exhibit different biological profiles compared to their natural counterparts. [] This suggests that modifications to the chain length of 3-hydroxydecanoic acid could potentially alter its binding affinity to the LORE receptor and subsequently its immune-eliciting properties. [, ]
A: Research on 3-hydroxydecanoic acid's role as a plant immune elicitor emphasizes the importance of the 3-hydroxy group for recognition by the LORE receptor. [, ] Therefore, modifications to this functional group are likely to have significant impacts on its activity.
A: Research suggests that incorporating 3-hydroxydecanoic acid into mcl-PHA films, along with antifungal agents like nystatin and amphotericin B, enhances their efficacy against various pathogenic fungi. [] The addition of 3-hydroxydecanoic acid contributes to a synergistic effect, leading to improved antifungal activity. []
- A: As a monomer in mcl-PHAs, alternatives to 3-hydroxydecanoic acid include other medium-chain-length 3-hydroxyalkanoic acids, such as 3-hydroxyoctanoic acid and 3-hydroxydodecanoic acid. [, ] The specific choice of monomer influences the properties of the resulting PHA, allowing for tailoring of the material properties based on the desired application. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


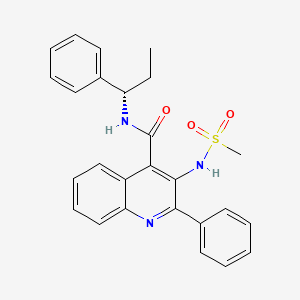

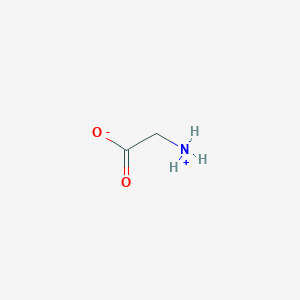

![2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B1666221.png)
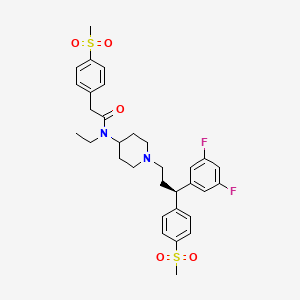
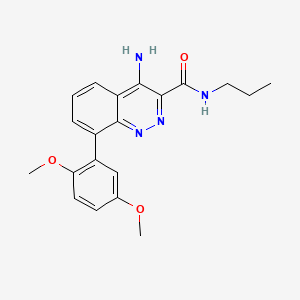

![6-[5-(3-Cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile](/img/structure/B1666227.png)

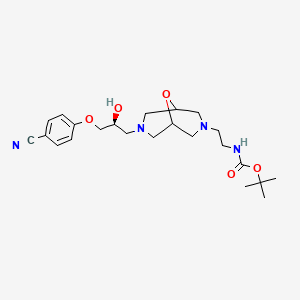
![N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide](/img/structure/B1666232.png)
